4-[(oxan-4-yl)methyl]morpholine

Catalog No.
S6715712
CAS No.
1862794-30-6
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(oxan-4-yl)methyl]morpholine

CAS Number

1862794-30-6

Product Name

4-[(oxan-4-yl)methyl]morpholine

IUPAC Name

4-(oxan-4-ylmethyl)morpholine

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h10H,1-9H2

InChI Key

KWYLXUUFGSNETM-UHFFFAOYSA-N

SMILES

C1COCCC1CN2CCOCC2

Canonical SMILES

C1COCCC1CN2CCOCC2

4-[(Oxan-4-yl)methyl]morpholine is a heterocyclic compound featuring a morpholine ring substituted with an oxan-4-ylmethyl group. Its molecular formula is C10H19NO2C_{10}H_{19}NO_2, and it has gained attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. The morpholine moiety contributes to its basicity and ability to participate in various

Currently, there is no scientific literature available on the mechanism of action of 4-[(oxan-4-yl)methyl]morpholine.

Due to the lack of specific information, it is advisable to handle 4-[(oxan-4-yl)methyl]morpholine with caution, assuming it may possess similar properties to other morpholine derivatives. Here are some general safety considerations for morpholine derivatives:

  • Mildly irritating: Morpholine derivatives can cause irritation to the eyes, skin, and respiratory system [].
  • Flammable: Organic solvents containing the molecule may be flammable.

  • Oxidation: This compound can be oxidized to form N-oxides using reagents such as hydrogen peroxide or potassium permanganate, which can modify its biological activity.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, leading to the formation of reduced morpholine derivatives.
  • Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile in substitution reactions, allowing for further derivatization of the compound.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, potassium permanganateAcetic acid or water
ReductionLithium aluminum hydrideDry ether
SubstitutionAlkyl halides or sulfonatesPresence of a base like sodium hydride

Research indicates that 4-[(oxan-4-yl)methyl]morpholine may exhibit significant biological activities, including potential antimicrobial and anticancer properties. It has been investigated as a ligand in biochemical assays and as a scaffold in drug design, suggesting its utility in developing new therapeutic agents. The mechanism of action likely involves interactions with specific biological targets such as enzymes or receptors, modulating their activity through hydrogen bonding and electrostatic interactions.

The synthesis of 4-[(oxan-4-yl)methyl]morpholine typically involves the reaction of morpholine with oxan-4-ylmethyl halides under basic conditions. A common method includes:

  • Starting Materials: Morpholine and oxan-4-ylmethyl chloride.
  • Reaction Conditions: The reaction is conducted in an organic solvent (e.g., dichloromethane or tetrahydrofuran) with a base (e.g., sodium hydride or potassium carbonate) to facilitate nucleophilic substitution.
  • Procedure:
    • Dissolve morpholine in the solvent.
    • Add the base to deprotonate the nitrogen atom.
    • Add oxan-4-ylmethyl chloride dropwise while stirring at room temperature until the reaction is complete.

The compound has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Explored for its potential as a ligand in drug design and biochemical assays.
  • Medicine: Investigated for pharmacological properties, including antimicrobial and anticancer activities.
  • Industry: Utilized in polymer production and as an intermediate in synthesizing specialty chemicals.

Several compounds share structural similarities with 4-[(oxan-4-yl)methyl]morpholine. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
MorpholineParent compound lacking substituentsBasic properties due to amine
3-(Oxan-4-yl)morpholineMorpholine ring with an oxane at position 3Potential applications in material science
2-(Oxan-4-yl)morpholine hydrochlorideContains an oxane moiety; different positioningExplored for medicinal chemistry applications
4-(Tetrahydro-2H-pyran-4-yl)morpholineSimilar structure but different substituentsInvestigated for distinct biological activities

Uniqueness

The presence of the oxan-4-ylmethyl group distinguishes 4-[(oxan-4-yl)methyl]morpholine from other morpholine derivatives. This unique substitution pattern influences its reactivity, solubility, and biological activity, making it a valuable molecule for various applications.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

Explore Compound Types